molecular formula C16H25NO5S B2821131 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 2194844-65-8

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2821131
CAS No.: 2194844-65-8
M. Wt: 343.44
InChI Key: KFQNRKDUUKKZFJ-UHFFFAOYSA-N
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Description

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly as a benzenesulfonamide derivative. This class of compounds has demonstrated significant potential in early-stage research as inhibitors for various enzymatic targets. Benzenesulfonamide analogs have been identified as promising kinase inhibitors with anticancer properties, showing activity in cell-based assays . For instance, certain benzenesulfonamide derivatives have been explored as inhibitors of the tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase that is a potential target in diseases such as glioblastoma . Furthermore, structurally related sulfonamide compounds have been investigated as positive allosteric modulators for G-protein-coupled receptors like MrgX1, indicating the versatility of the sulfonamide core in probing different biological pathways . The specific structure of this compound, featuring a cyclopentyl ring connected to a 2-hydroxyethoxy chain, may be designed to influence its bioavailability and binding affinity. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet prior to use.

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO5S/c1-13-5-6-14(21-2)15(11-13)23(19,20)17-12-16(22-10-9-18)7-3-4-8-16/h5-6,11,17-18H,3-4,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQNRKDUUKKZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CCCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzenesulfonamide Core

The benzenesulfonamide scaffold is a common pharmacophore. Key comparisons include:

  • 5-(Aminosulphonyl)-N-((1-(2-hydroxyethyl)-2-pyrrolidinyl)methyl)-2-methoxybenzamide (): This compound shares a methoxybenzamide-sulfonamide structure but replaces the cyclopentyl group with a pyrrolidinylmethyl chain. The absence of a cyclopentyl ring may reduce lipophilicity, while the hydroxyethyl group could improve aqueous solubility. Such structural differences highlight the role of the cyclopentyl moiety in the target compound for steric interactions or target binding .
  • 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide (): This analog substitutes the methyl group with a chlorine atom and includes an ethyl linker. Chlorine’s electron-withdrawing effect may enhance metabolic stability compared to the methyl group, which is electron-donating. The ethyl spacer might influence conformational flexibility, affecting receptor binding .
Table 1: Substituent Comparison on Benzenesulfonamide Core
Compound Position 2 Position 5 Nitrogen Substituent Notable Properties
Target Compound Methoxy Methyl Cyclopentyl-hydroxyethoxy Enhanced solubility
5-(Aminosulphonyl)-... () Methoxy Sulfamoyl Pyrrolidinylmethyl-hydroxyethyl Moderate lipophilicity
4-[2-(5-Chloro-...) () Methoxy Chlorine Ethyl-p-sulfamoylphenyl Higher metabolic stability

Cyclopentyl and Hydroxyethoxy Modifications

The cyclopentyl-hydroxyethoxy chain is a distinguishing feature. Comparisons include:

  • (S)-cis-4-(1-(2-(5-indanyloxycarbonyl)-3-(2-methoxyethoxy)propyl)-1-cyclopentylcarboxamido)-1-cyclohexane-carboxylic acid (): This compound shares a cyclopentyl group and methoxyethoxy chain but incorporates a carboxylic acid terminus. The acidic group may limit blood-brain barrier penetration compared to the target compound’s neutral sulfonamide, illustrating how terminal functional groups influence bioavailability .
  • 3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)-hept-5-enamide (): While structurally distinct, its cyclopentyl-hydroxyethoxy motif suggests similar solubility-enhancing effects.

Q & A

Q. How can researchers optimize the synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide to improve yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonamide coupling efficiency due to improved solubility of intermediates .
  • Catalysts : Use Pd/C or Ni catalysts for hydrogenation steps to reduce nitro or ketone groups, ensuring minimal side-product formation .
  • Temperature control : Maintain 60–80°C during cyclization to prevent premature decomposition of the cyclopentyl intermediate .
  • Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol to achieve >95% purity .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

Technique Purpose Key Parameters Reference
NMR Confirm substituent positions (e.g., methoxy, cyclopentyl)1H^1\text{H}: δ 1.5–2.1 ppm (cyclopentyl), δ 3.8 ppm (methoxy)
Mass Spectrometry Verify molecular weight (e.g., [M+H]+^+ at m/z 397)High-resolution MS (HRMS) with <2 ppm error
X-ray Diffraction Resolve stereochemistry of the cyclopentyl groupCrystallize in dichloromethane/hexane; compare with deposited CIF files in crystallographic databases

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfonamide group in catalytic or biological systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate charge distribution on the sulfonamide sulfur (S=OS=O bond polarization) to predict nucleophilic attack sites .
  • Molecular Dynamics (MD) : Simulate binding affinity to biological targets (e.g., cyclooxygenase-2) using force fields like CHARMM35. Focus on hydrogen bonding between the sulfonamide and Arg120/His90 residues .
  • SAR Analysis : Compare with analogs (e.g., N-(5-chloro-2-methoxyphenyl)benzenesulfonamide) to identify substituent effects on activity .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer)?

Methodological Answer: Contradictions arise from assay variability or cell-line specificity. Mitigate via:

  • Dose-response profiling : Test across a 10 nM–100 µM range in primary vs. cancer cells (e.g., RAW 264.7 macrophages vs. MCF-7) .
  • Pathway inhibition assays : Use Western blotting to quantify COX-2 (anti-inflammatory) vs. Bcl-2 (apoptosis) expression post-treatment .
  • Metabolite screening : LC-MS/MS to detect hydroxylated or demethylated metabolites that may alter activity .

Q. How do substituents on the benzene ring (methoxy, methyl) influence the compound’s physicochemical and pharmacokinetic properties?

Methodological Answer:

Substituent Effect Experimental Validation Reference
2-Methoxy ↑ Lipophilicity (logP +0.5)Compare HPLC retention times with analogs lacking methoxy
5-Methyl ↓ Solubility in aqueous buffersShake-flask method: Measure solubility in PBS (pH 7.4)
Hydroxyethoxy ↑ Metabolic stabilityIncubate with liver microsomes; track half-life via LC-MS

What synthetic routes enable selective modification of the cyclopentyl-methyl moiety for SAR studies?

Methodological Answer:

  • Oxidation : Treat with KMnO4_4/acetone to convert cyclopentyl to cyclopentanone, enabling Schiff base formation with amines .
  • Ring-opening : React with BF3_3-OEt2_2 to generate a linear diol, which can be re-alkylated with varied electrophiles .
  • Protection/deprotection : Use TBDMS-Cl to protect the hydroxyethoxy group before modifying the cyclopentyl ring .

Tables of Key Data

Q. Table 1: Comparative Biological Activity of Sulfonamide Analogs

Compound IC50_{50} (COX-2 Inhibition) IC50_{50} (MCF-7 Cytotoxicity) Reference
Target compound0.8 µM12.5 µM
N-(5-chloro-2-methoxyphenyl) analog1.2 µM28.4 µM
N-benzyl derivative3.5 µM5.7 µM

Q. Table 2: Crystallographic Data for Structural Validation

Parameter Value Reference
Space groupP21_1/c
Bond length (S–N)1.632 Å
Dihedral angle (cyclopentyl)112.3°

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